molecular formula C24H23ClN4O3S B11641533 (6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11641533
M. Wt: 483.0 g/mol
InChI Key: VEPGHONUAZOQCL-KRKDOYDSSA-N
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Description

The compound “(6Z)-6-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a synthetic organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a thiadiazole ring fused to a pyrimidine ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Formation of the Pyrimidine Ring: This step may involve the condensation of intermediates with suitable reagents.

    Introduction of Substituents: The benzyl, chloro, and methoxy groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-{[4-(BENZYLOXY)-3-CHLORO-5-METHOXYPHENYL]METHYLIDENE}-2-BUTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and the combination of the thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H23ClN4O3S

Molecular Weight

483.0 g/mol

IUPAC Name

(6Z)-2-butyl-6-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H23ClN4O3S/c1-3-4-10-20-28-29-22(26)17(23(30)27-24(29)33-20)11-16-12-18(25)21(19(13-16)31-2)32-14-15-8-6-5-7-9-15/h5-9,11-13,26H,3-4,10,14H2,1-2H3/b17-11-,26-22?

InChI Key

VEPGHONUAZOQCL-KRKDOYDSSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

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